molecular formula C17H32O B15348254 (trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol

(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol

Cat. No.: B15348254
M. Wt: 252.4 g/mol
InChI Key: FUMFVGALNSZNAB-UHFFFAOYSA-N
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Description

(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol is a bicyclohexyl derivative featuring a trans,trans stereochemistry, a butyl (C₄H₉) substituent at the 4'-position, and a methanol (-CH₂OH) group at the 4-position. These compounds are critical intermediates in liquid crystal displays (LCDs) and pharmaceutical synthesis due to their rigid bicyclic framework and tunable substituents .

Properties

Molecular Formula

C17H32O

Molecular Weight

252.4 g/mol

IUPAC Name

[4-(4-butylcyclohexyl)cyclohexyl]methanol

InChI

InChI=1S/C17H32O/c1-2-3-4-14-5-9-16(10-6-14)17-11-7-15(13-18)8-12-17/h14-18H,2-13H2,1H3

InChI Key

FUMFVGALNSZNAB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C2CCC(CC2)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural and molecular characteristics of (trans,trans)-4'-butyl-[1,1'-bicyclohexyl]-4-methanol with its analogs:

Compound Name Substituent (R) Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number References
This compound C₄H₉ (butyl) -CH₂OH C₁₇H₃₂O 252.44* Not explicitly listed Inferred from analogs
(trans,trans)-4'-Propyl-[1,1'-bicyclohexyl]-4-methanol C₃H₇ (propyl) -CH₂OH C₁₆H₃₀O 238.41 82562-85-4
((trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-yl)methanol C₅H₁₁ (pentyl) -CH₂OH C₁₈H₃₄O 266.46 82598-08-1
[trans(trans)]-4'-Butyl-[1,1'-bicyclohexyl]-4-carbonitrile C₄H₉ (butyl) -CN C₁₈H₃₁N 261.45 65355-35-3†
(Trans,Trans)-4-Pentyl-[1,1-Bicyclohexyl]-4-Carboxylic Acid C₅H₁₁ (pentyl) -COOH C₁₈H₃₂O₂ 280.45 65355-33-1

*Calculated based on molecular formula.

Key Observations :

  • Alkyl Chain Length : The butyl (C₄) substituent offers intermediate hydrophobicity compared to propyl (C₃) and pentyl (C₅) analogs, influencing solubility and phase behavior in liquid crystals .
  • Functional Groups: Methanol derivatives serve as synthetic intermediates, while carbonitriles and carboxylic acids are terminal functional groups used in LCDs .

Physical Properties

Compound Boiling Point (°C) Density (g/cm³) Physical State Purity (%) References
(trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-carbonitrile 383.0 ± 11.0 0.92 ± 0.1 Solid ≥99.50
((trans,trans)-4'-Pentyl-[1,1'-bicyclohexyl]-4-yl)methanol Not reported Not reported Solid 97
(Trans,Trans)-4-Pentyl-[1,1-Bicyclohexyl]-4-Carboxylic Acid Not reported Not reported Solid Not listed

Notes:

  • Data gaps exist for the butyl-methanol variant, but trends suggest longer alkyl chains (e.g., pentyl) increase molecular weight and boiling points .
  • Carbonitriles exhibit higher thermal stability, making them suitable for high-temperature LCD applications .

Q & A

Q. What are the key structural features of (trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol, and how do they influence its reactivity?

The compound features a bicyclohexyl core with trans,trans stereochemistry, a butyl substituent at the 4'-position, and a hydroxymethyl group at the 4-position. The rigidity of the bicyclohexyl system and stereochemical arrangement significantly impact solubility, intermolecular interactions, and stability. For example, the trans,trans configuration reduces steric hindrance compared to cis isomers, favoring crystal packing in material science applications . The hydroxymethyl group enables functionalization (e.g., esterification, oxidation), while the butyl chain enhances hydrophobicity, making it suitable for liquid crystal matrices .

Q. What synthetic routes are recommended for preparing this compound?

A common approach involves:

Bicyclohexyl Core Formation : Catalytic hydrogenation of biphenyl derivatives under high pressure to achieve the trans,trans configuration.

Substituent Introduction : Grignard or Friedel-Crafts alkylation to attach the butyl group at the 4'-position.

Hydroxymethyl Functionalization : Oxidation of a methylene intermediate (e.g., using Jones reagent) followed by reduction to the alcohol .
Purification typically employs column chromatography or recrystallization, with purity verified by GC (>98%) or HPLC .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • First Aid : Flush eyes/skin with water for 15 minutes upon contact; seek medical attention if irritation persists .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclohexyl core affect its application in liquid crystal research?

The trans,trans configuration aligns the cyclohexane rings in a planar orientation, optimizing mesophase stability and dielectric anisotropy. This structural rigidity enhances its utility in liquid crystal displays (LCDs) by improving response times and reducing operating voltages. Comparative studies with cis,trans analogs show a 20–30% increase in nematic phase temperature ranges for the trans,trans isomer .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry and substituent positions (e.g., δ 3.6 ppm for hydroxymethyl protons) .
  • Gas Chromatography (GC) : Quantifies purity (>98% as per industrial standards) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 290.5 [M+H]+^+) .
  • X-ray Crystallography : Resolves 3D molecular packing in solid-state studies .

Q. How can computational modeling predict this compound’s interactions in supramolecular systems?

Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) model its behavior in lipid bilayers or polymer matrices. Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) relevant to optoelectronic applications. For example, simulations reveal strong van der Waals interactions with alkyl chains in liquid crystals, aligning with experimental mesophase data .

Q. What strategies resolve contradictions in reported solubility data across studies?

  • Solvent Polarity Screening : Test in graded series (hexane → DMSO) to identify optimal solvents.
  • Temperature-Dependent Studies : Measure solubility at 25°C vs. 60°C to account for thermal effects.
  • Hansen Solubility Parameters : Compare experimental data with HSPiP predictions to reconcile discrepancies .

Methodological Challenges & Solutions

Q. How to optimize reaction yields during hydroxymethyl group introduction?

  • Catalyst Selection : Use Pd/C or Raney nickel for selective hydrogenation, avoiding over-reduction.
  • Protection-Deprotection : Temporarily protect the alcohol group with TMSCl to prevent side reactions during alkylation .
  • Yield Improvement : Pilot studies show 15–20% yield increases under inert atmospheres (N2_2/Ar) .

Q. What are the limitations of current toxicity assessments, and how can they be addressed?

Existing data lack ecotoxicological profiles (e.g., LC50_{50} for aquatic organisms). Researchers should:

  • Conduct Ames tests for mutagenicity.
  • Perform Daphnia magna assays to evaluate aquatic toxicity .

Comparative Studies

Q. How does this compound compare to structurally similar biphenyl alcohols in pharmacological studies?

Unlike 2-[1,1'-biphenyl]-4-yl-1-ethanol, which shows moderate antimicrobial activity, this compound exhibits limited bioactivity due to its bulky core. However, its derivatives (e.g., esters) demonstrate enhanced blood-brain barrier penetration in preclinical models .

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